2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is particularly useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-methoxyphenylpiperidine with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a semi-flexible linker in PROTACs, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process is crucial for regulating protein levels and modulating cellular pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid hydrochloride
Uniqueness
What sets 2-(4-(4-Methoxyphenyl)piperidin-1-yl)acetic acid hydrochloride apart from these similar compounds is its specific structure, which includes a methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and suitability as a linker in PROTACs .
Properties
Molecular Formula |
C14H20ClNO3 |
---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-18-13-4-2-11(3-5-13)12-6-8-15(9-7-12)10-14(16)17;/h2-5,12H,6-10H2,1H3,(H,16,17);1H |
InChI Key |
MOQDAMLGFUDFJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(CC2)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.